molecular formula C18H16N6O B10984621 N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10984621
M. Wt: 332.4 g/mol
InChI Key: SYDOVZLXTNSGJT-UHFFFAOYSA-N
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Description

N-[(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-3-(3-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzimidazole ring fused with a pyrazole ring, which is further substituted with a pyridine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-3-(3-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which is synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives . The pyrazole ring is then constructed via cyclization reactions involving hydrazines and 1,3-diketones . The final step involves the coupling of the benzimidazole and pyrazole intermediates with a pyridine derivative under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-3-(3-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and benzimidazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-3-(3-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-3-(3-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their broad range of biological activities.

    Pyrazole derivatives: Studied for their anti-inflammatory and anticancer properties.

    Pyridine derivatives: Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of N-[(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-3-(3-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE lies in its multi-functional structure, which combines the properties of benzimidazole, pyrazole, and pyridine rings. This combination enhances its potential for diverse applications in scientific research and industry .

Properties

Molecular Formula

C18H16N6O

Molecular Weight

332.4 g/mol

IUPAC Name

N-[(1-methylbenzimidazol-2-yl)methyl]-3-pyridin-3-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H16N6O/c1-24-16-7-3-2-6-13(16)21-17(24)11-20-18(25)15-9-14(22-23-15)12-5-4-8-19-10-12/h2-10H,11H2,1H3,(H,20,25)(H,22,23)

InChI Key

SYDOVZLXTNSGJT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC(=NN3)C4=CN=CC=C4

Origin of Product

United States

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